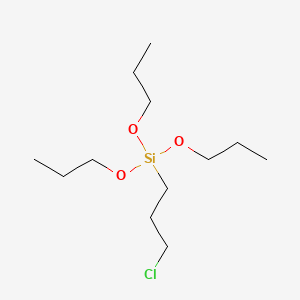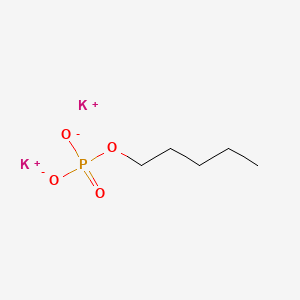
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a chloro group, a diethylamino group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under basic conditions to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bond, yielding amines.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and are carried out in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, such as phenols or secondary amines.
Scientific Research Applications
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, inks, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or labeling of specific structures. In chemical reactions, the azo group can undergo electron transfer processes, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Diethylamino)phenyl)azo)benzonitrile
- 3-Chloro-4-((4-(dimethylamino)phenyl)azo)benzonitrile
- 4-((4-(Diethylamino)phenyl)azo)aniline
Uniqueness
3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is unique due to the presence of both a chloro group and a diethylamino group, which confer distinct reactivity and properties. The chloro group enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the diethylamino group increases its solubility in organic solvents and its ability to participate in electron transfer processes .
Properties
CAS No. |
93981-72-7 |
|---|---|
Molecular Formula |
C18H19ClN4 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-chloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C18H19ClN4/c1-4-23(5-2)15-7-9-17(13(3)10-15)21-22-18-8-6-14(12-20)11-16(18)19/h6-11H,4-5H2,1-3H3 |
InChI Key |
XFWHVVCCAFALIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C#N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















